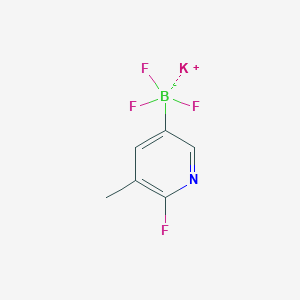

Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate

Description

Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate is a pyridinyl trifluoroborate salt characterized by a fluorine substituent at the 6-position and a methyl group at the 5-position of the pyridine ring. These substituents influence its electronic and steric properties, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals. Its stability in air and moisture, combined with moderate solubility in polar organic solvents, enhances its utility in synthetic chemistry .

Properties

IUPAC Name |

potassium;trifluoro-(6-fluoro-5-methylpyridin-3-yl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF4N.K/c1-4-2-5(7(9,10)11)3-12-6(4)8;/h2-3H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUWBUXWLIXXLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(N=C1)F)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF4KN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate typically involves the reaction of 6-fluoro-5-methylpyridine with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride complex. The general reaction scheme is as follows:

-

Formation of the boron complex

6-fluoro-5-methylpyridine+BF3⋅OEt2→6-fluoro-5-methylpyridin-3-yl⋅BF3

-

Addition of potassium fluoride

6-fluoro-5-methylpyridin-3-yl⋅BF3+KF→Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate, sodium hydroxide, or cesium carbonate

Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or water

Temperature: Typically between 50°C to 100°C

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemical Synthesis Applications

1.1. Suzuki-Miyaura Cross-Coupling Reactions

Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate serves as a crucial reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. The compound acts as a boron source, facilitating the reaction between aryl halides and organo-boron reagents. This application is particularly valuable in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

1.2. Nucleophilic Substitution Reactions

The compound can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles. This property enhances its versatility as a building block in organic synthesis, allowing for the modification of molecular structures to achieve desired functionalities.

Biological and Medicinal Applications

2.1. Drug Development

Research indicates that this compound shows potential as a drug candidate due to its ability to interact with various biological targets. Its unique chemical structure may enhance the bioavailability and efficacy of therapeutic agents.

Case Study: Anticancer Activity

In a study investigating the anticancer properties of organoboron compounds, this compound demonstrated significant cytotoxic effects against specific cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Material Science Applications

3.1. Development of Advanced Materials

The compound is utilized in the production of advanced materials, particularly those requiring specific electronic properties due to its unique trifluoroborate moiety. Its stability and reactivity make it suitable for applications in organic electronics and photonic devices.

Mechanism of Action

The mechanism of action of potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organohalide.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the organoboron and organohalide substrates.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Stability

Potassium Trifluoro(6-fluoro-5-methylpyridin-3-yl)borate

- Substituents : 6-fluoro (electron-withdrawing), 5-methyl (electron-donating).

- Electronic Effects : The fluorine atom deactivates the pyridine ring, while the methyl group provides slight electron donation, balancing reactivity.

- Reactivity : Moderate electrophilicity at the boron center, suitable for controlled cross-coupling reactions.

Potassium Trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate (CAS: N/A)

- Substituent : 6-trifluoromethyl (strongly electron-withdrawing).

- Molecular Weight : 252.99 g/mol (vs. ~218.99 g/mol for the target compound, estimated based on formula differences).

Potassium Trifluoro(6-fluoropyridin-3-yl)borate (CAS 1111732-94-5)

- Electronic Effects: Stronger deactivation compared to the target compound due to the absence of the methyl donor.

- Reactivity : Lower nucleophilicity at the pyridine ring, requiring harsher reaction conditions .

Potassium 2-Methoxypyridine-5-trifluoroborate (CAS: N/A)

Physicochemical Properties

Biological Activity

Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate is a boron-containing compound that has garnered attention in biochemical research due to its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : this compound

- CAS Number : 1262538-12-4

- Molecular Formula : C6H5BF4KN

- Appearance : Not specified

- Purity : ≥ 97%

The biological activity of this compound is primarily attributed to its role as a boron compound, which can interact with various biological systems. Boron compounds are known to influence enzyme activity, cellular signaling pathways, and metabolic processes.

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways. For instance, boron compounds have been shown to affect transaminases, which are crucial for amino acid metabolism .

- Cellular Signaling : The compound's trifluoromethyl group can enhance lipophilicity, potentially allowing it to penetrate cellular membranes and influence intracellular signaling cascades. This mechanism may be particularly relevant in cancer research, where altered signaling pathways are common .

- Antimicrobial Activity : Some studies suggest that boron compounds possess antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.

Table 1: Summary of Biological Activities

Case Study 1: Inhibition of BCAT Enzymes

A study conducted on various boron-containing compounds demonstrated that this compound effectively inhibited BCAT enzymes involved in the catabolism of branched-chain amino acids. This inhibition was linked to reduced proliferation rates in cancer cell lines, suggesting potential applications in cancer therapy .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of several boron compounds, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new class of antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate?

- Methodological Answer : The synthesis typically involves halogen-lithium exchange or directed lithiation of the pyridine scaffold, followed by reaction with a boron trifluoride source. For example:

Lithiation : Treat 6-fluoro-5-methylpyridine with a strong base like n-BuLi at low temperatures (-78°C) in anhydrous THF to generate the lithium intermediate.

Borate Formation : React with triisopropyl borate (B(OiPr)₃) to form the borate ester intermediate.

Salt Metathesis : Treat with potassium hydrogen fluoride (KHF₂) to yield the potassium trifluoroborate salt .

Key Considerations : Control moisture and oxygen to prevent side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : Confirm substitution patterns and purity (e.g., ¹⁹F NMR detects BF₃⁻ resonance at ~-135 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Verify molecular weight and isotopic patterns.

- Elemental Analysis : Validate stoichiometry of K, B, and F.

- X-ray Crystallography : Resolve structural ambiguities in crystalline form .

Q. What safety precautions are required during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- Storage : Keep in airtight containers under inert gas (argon) at room temperature to prevent hydrolysis .

Advanced Research Questions

Q. How can cross-coupling reactions involving this borate be optimized for aryl chlorides?

- Methodological Answer :

- Catalyst System : Use Pd(OAc)₂ with SPhos or XPhos ligands (1-5 mol%) in toluene/water.

- Base : K₂CO₃ or Cs₂CO₃ (2 equiv) enhances transmetallation efficiency.

- Temperature : Heat at 80-100°C for 12-24 hours.

- Yields : Monitor via TLC and isolate via flash chromatography. Note : Steric hindrance from the methyl group may require longer reaction times .

Q. How does the 5-methyl substituent influence reactivity in Suzuki-Miyaura couplings?

- Methodological Answer :

- Steric Effects : The methyl group reduces electrophilicity at the boron center, slowing transmetallation. Counteract by increasing catalyst loading or reaction temperature.

- Electronic Effects : Fluorine at the 6-position enhances stability but may reduce nucleophilicity. Use electron-deficient aryl chlorides for better coupling efficiency .

Q. What strategies mitigate decomposition during prolonged storage?

- Methodological Answer :

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with periodic NMR analysis.

- Stabilizers : Add molecular sieves (3Å) to absorb moisture.

- Alternative Salts : Compare with tetrabutylammonium analogs for improved solubility and stability in organic solvents .

Q. How to resolve contradictions in reported yields for similar trifluoroborates?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, base source).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., protodeboronation).

- Optimization : For low-yielding steps, employ continuous Soxhlet extraction to isolate pure product .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Batch vs Flow Chemistry : Transitioning from batch to flow systems improves heat/mass transfer for lithiation steps.

- Crystallization : Optimize solvent mixtures (e.g., THF/hexane) for high-purity recrystallization.

- Quality Control : Implement in-line FTIR for real-time monitoring of borate ester formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.